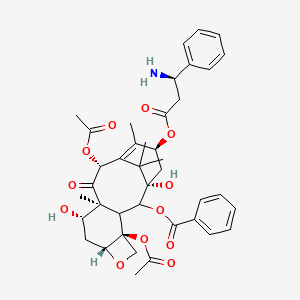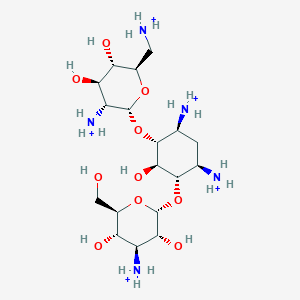
5,7-dihydro-1H-purine-2,6,8(9H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-dihydro-1H-purine-2,6,8(9H)-trione is a uric acid. It is a tautomer of a 9H-purine-2,6,8-triol, a 1H-purine-2,6,8-triol, a 7H-purine-2,6,8-triol, a 2,6-dihydroxy-7,9-dihydro-8H-purin-8-one and a 7,9-dihydro-1H-purine-2,6,8(3H)-trione.
Scientific Research Applications
Synthesis and Chemical Reactions
- The compound has been utilized in the synthesis of various purine derivatives. For instance, it's involved in reactions for creating 7,8-dihydro-8-methylpterin and 9-methylguanine 7-oxide through processes like nucleophilic addition and cyclization with sodium hydroxide (Brown, Joseph, Leigh, & Swain, 1977).
- The compound plays a role in the synthesis and stereochemistry study of cobalt(III) complexes. This includes its use in forming complexes with purine-6-thione and related ligands, highlighting its versatility in coordination chemistry (Yamanari, Kida, Yamamoto, Fujihara, Fuyuhiro, & Kaizaki, 1996).
Structural and Crystallographic Studies
- There's significant interest in its crystal structure, which provides insights into its chemical behavior and potential applications. For example, the crystal structure of a derivative of this compound was analyzed, revealing details about its molecular configuration (Poje, Poje, & Vicković, 1999).
- Its role in forming novel molecular structures is evident in studies like the one on uric acid dihydrate, which provides a deeper understanding of its crystalline forms (Parkin & Hope, 1998).
Applications in Molecular Design and Drug Discovery
- The compound is a key player in the field of drug discovery, where it's used to synthesize and study various derivatives with potential therapeutic applications. For instance, its derivatives have been explored for anti-inflammatory properties, demonstrating its relevance in medicinal chemistry (Blythin, Kaminski, Domalski, Spitler, Solomon, Conn, Wong, Verbiar, Bober, & Chiu, 1986).
- It also finds application in the synthesis of new molecules for potential antidepressant and anxiolytic effects, as seen in studies involving the modification of its structure (Zagórska, Kołaczkowski, Bucki, Siwek, Kazek, Satała, Bojarski, Partyka, Wesołowska, & Pawłowski, 2015).
properties
Product Name |
5,7-dihydro-1H-purine-2,6,8(9H)-trione |
|---|---|
Molecular Formula |
C5H4N4O3 |
Molecular Weight |
168.11 g/mol |
IUPAC Name |
5,7-dihydro-3H-purine-2,6,8-trione |
InChI |
InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h1H,(H3,6,7,8,9,10,11,12) |
InChI Key |
KLMXEVHMXUCFEP-UHFFFAOYSA-N |
Canonical SMILES |
C12C(=NC(=O)N1)NC(=O)NC2=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxy-7-phenyloctyl]hexacosanamide](/img/structure/B1261281.png)











